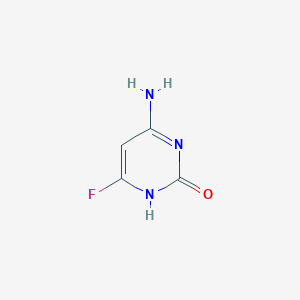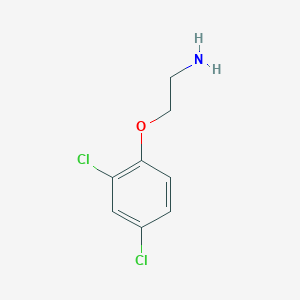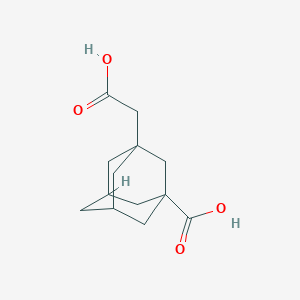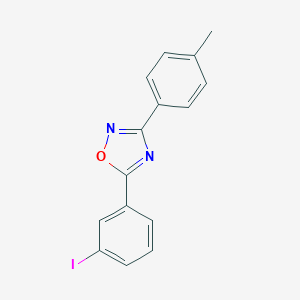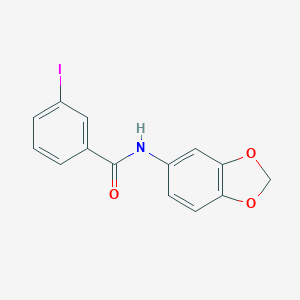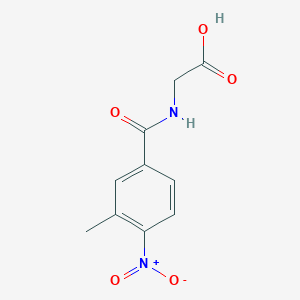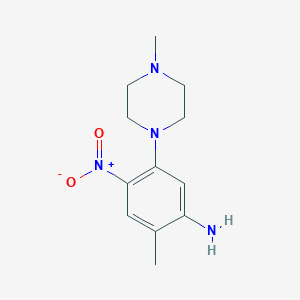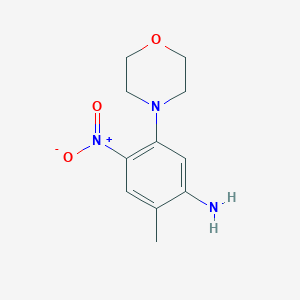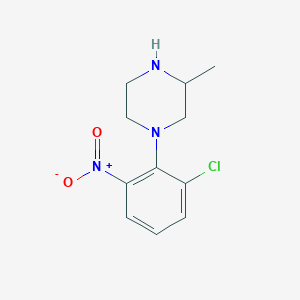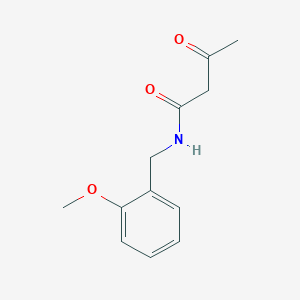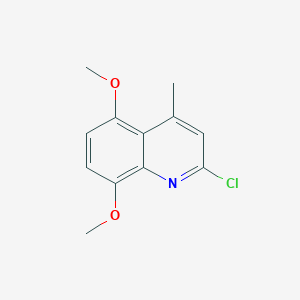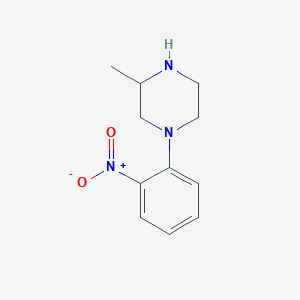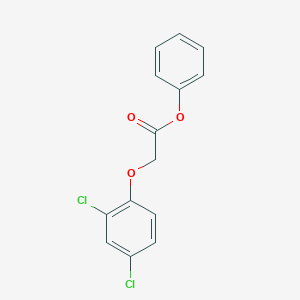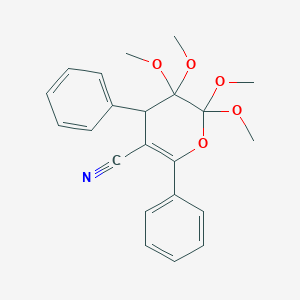
5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile, also known as TDP or compound 1, is a synthetic organic compound that belongs to the class of pyran derivatives. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is involved in memory and cognition.
Biochemische Und Physiologische Effekte
5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been shown to inhibit the proliferation and migration of various cancer cells, such as breast cancer, lung cancer, and colon cancer cells. 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of various antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been shown to improve memory and cognition in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has several advantages for lab experiments, such as its high purity, stability, and solubility in various organic solvents. However, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile also has some limitations, such as its low water solubility and its potential toxicity at high concentrations. Therefore, it is important to use appropriate safety measures and to perform dose-response experiments to determine the optimal concentration of 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile for each experiment.
Zukünftige Richtungen
There are several future directions for the study of 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile. First, further studies are needed to elucidate the mechanism of action of 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile and to identify its molecular targets. Second, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile derivatives with improved potency and selectivity could be synthesized and tested for their potential applications in various fields. Third, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile could be used as a building block for the synthesis of various organic materials with novel properties. Fourth, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile could be tested in clinical trials for its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease. Overall, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile is a promising compound with diverse applications in science and medicine.
Synthesemethoden
The synthesis of 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile involves the reaction of 2,4-diphenyl-3-buten-2-one with malononitrile in the presence of piperidine and acetic anhydride. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and a cyclization step. The yield of the reaction is around 60%, and the purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been studied for its potential applications in various fields of science. In medicinal chemistry, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In material science, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been used as a building block for the synthesis of various organic materials, such as dendrimers and polymers. In organic synthesis, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been used as a versatile reagent for the synthesis of various pyran derivatives.
Eigenschaften
CAS-Nummer |
56069-61-5 |
|---|---|
Produktname |
5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile |
Molekularformel |
C22H23NO5 |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C22H23NO5/c1-24-21(25-2)19(16-11-7-5-8-12-16)18(15-23)20(17-13-9-6-10-14-17)28-22(21,26-3)27-4/h5-14,19H,1-4H3 |
InChI-Schlüssel |
DFJCTPYZXBGXNL-UHFFFAOYSA-N |
SMILES |
COC1(C(C(=C(OC1(OC)OC)C2=CC=CC=C2)C#N)C3=CC=CC=C3)OC |
Kanonische SMILES |
COC1(C(C(=C(OC1(OC)OC)C2=CC=CC=C2)C#N)C3=CC=CC=C3)OC |
Andere CAS-Nummern |
56069-61-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



